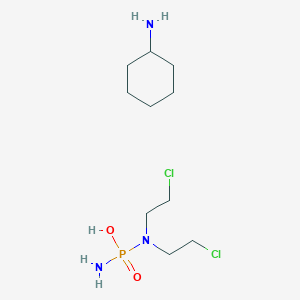
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, compd. with cyclohexanamine (1:1)
Description
Phosphoramide mustard is an alkylating agent and active metabolite of cyclophosphamide. It is formed from cyclophosphamide via the ring-opened tautomer of the cytochrome P450 (CYP) isoform-formed intermediate 4-hydroxycyclophosphamide. Phosphoramide mustard induces DNA crosslinking, alkylates guanine in DNA, and increases the production of covalent DNA-protein conjugates in, and is cytotoxic to, HT-1080 human fibrosarcoma cells in a concentration-dependent manner. It is toxic to adult mice and teratogenic to embryos when administered to pregnant dams at a dose of 154 mg/kg on day 11 of gestation.
Phosphamide Mustard is a cytotoxic metabolite of Cyclophosphamide.
Properties
IUPAC Name |
amino-[bis(2-chloroethyl)amino]phosphinic acid;cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.C4H11Cl2N2O2P/c7-6-4-2-1-3-5-6;5-1-3-8(4-2-6)11(7,9)10/h6H,1-5,7H2;1-4H2,(H3,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTIPRUDEMNRIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C(CCl)N(CCCl)P(=O)(N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N3O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20935481 | |
| Record name | N,N-Bis(2-chloroethyl)phosphorodiamidic acid--cyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20935481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1566-15-0, 5776-49-8 | |
| Record name | AI 3-51834 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001566150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoramide mustard cyclohexamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005776498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OMF 59 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Bis(2-chloroethyl)phosphorodiamidic acid--cyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20935481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOHEXANAMINE N,N-BIS(2-CHLOROETHYL)PHOSPHORODIAMIDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZG9FPH7YK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action of NSC-69945 and its relation to cyclophosphamide?
A1: NSC-69945 is believed to be the active metabolite of cyclophosphamide. [] Research suggests that cyclophosphamide itself is not directly active but requires metabolic conversion to exert its antitumor effects. [] This conversion process likely involves the formation of aldophosphamide, which then undergoes beta-elimination of acrolein to form NSC-69945. [] While the exact mechanism of action of NSC-69945 is not fully elucidated in the provided abstracts, it's characterized as an alkylating agent. Alkylating agents typically work by forming covalent bonds with DNA, interfering with DNA replication and transcription, ultimately leading to cell death.
Q2: How does the structure of NSC-69945 compare to cyclophosphamide and what is the significance of these structural differences?
A2: While both compounds share the core phosphoramide mustard group, NSC-69945 lacks the cyclic oxazaphosphorine ring present in cyclophosphamide. [, ] This difference is crucial because the ring in cyclophosphamide is thought to act as a "latency" factor. [] This means the ring must be opened through metabolic processes to release the active phosphoramide mustard moiety. In contrast, NSC-69945, without the ring, is thought to be directly active. This has implications for the pharmacokinetics and potentially the toxicity profile of each compound.
Q3: Have researchers explored modifying the structure of NSC-69945, and if so, what were the aims and findings of these modifications?
A3: Yes, researchers have explored linking the phosphoramide mustard group of NSC-69945 to amino acids and peptides, creating structures resembling cyclophosphamide but with added possibilities for modification. [] These manipulations aimed to investigate the potential of combining the "latency" concept of cyclophosphamide with the "carrier" concept utilized in peptide drug delivery. Results indicated that these structural changes could influence antitumor activity, toxicity, and antitumor spectrum. [] This suggests that even minor structural alterations can significantly impact the pharmacokinetics and potentially the activation pathway of these compounds.
Q4: What analytical techniques have been used to study the stability of NSC-69945?
A4: Nuclear magnetic resonance (NMR) spectroscopy has been employed to investigate the stability of NSC-69945 in aqueous solutions. [, ] This technique allows researchers to monitor the compound's behavior in solution over time, providing valuable insights into its stability and potential degradation pathways. While specific details of these studies are not provided in the abstracts, NMR analysis is crucial for understanding how NSC-69945 behaves under different conditions, which can inform formulation development and storage strategies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


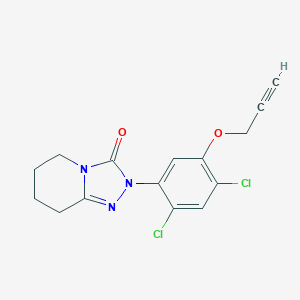
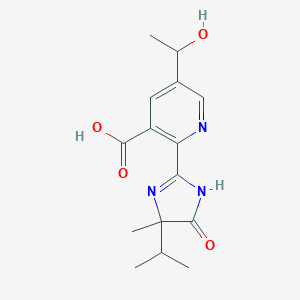

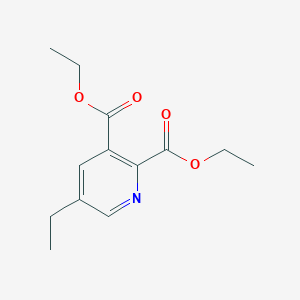
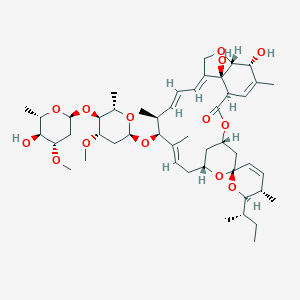
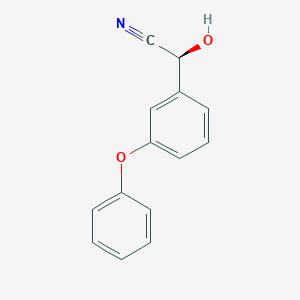
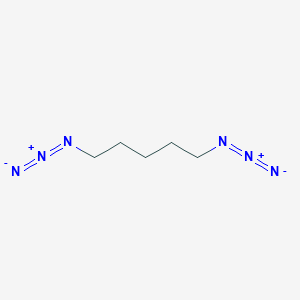
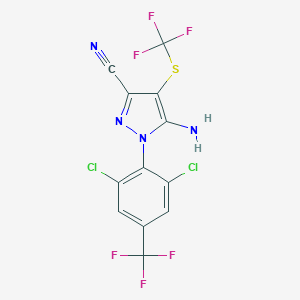


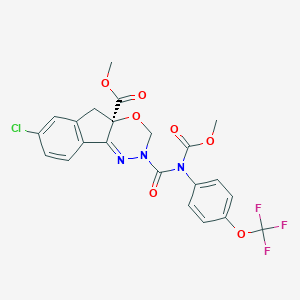
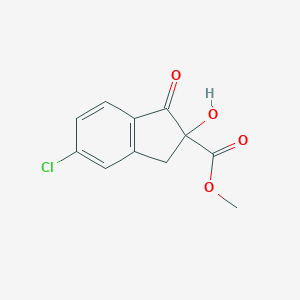
![6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole hydrochloride](/img/structure/B195304.png)

